
N-Homocysteine thiolactonyl retinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Homocysteine thiolactonyl retinamide, also known as this compound, is a useful research compound. Its molecular formula is C24H33NO2S and its molecular weight is 399.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin A - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
NHTR has shown promise in chemoprevention and chemotherapy due to its ability to inhibit the growth of malignant neoplasms. Research indicates that large doses can be administered without toxicity, making it a safer alternative to traditional chemotherapeutic agents like cyclophosphamide, which are associated with cumulative toxicity after prolonged use .
Case Study: In Vivo Efficacy
In animal studies, NHTR demonstrated a significant reduction in tumor growth. For instance, mice treated with NHTR showed decreased tumor size compared to control groups. This effect is attributed to the compound's unique structure, which combines retinoic acid and homocysteine thiolactone in a non-toxic form .
Study | Model | Dosage | Outcome |
---|---|---|---|
Study 1 | Mice | 262 mg | Reduced tumor size observed |
Study 2 | Rats | Varies | Significant inhibition of tumor growth |
Anti-Atherogenic Effects
NHTR has been identified as an anti-atherogenic agent , potentially beneficial in preventing the development of atherosclerosis. Research highlights the role of homocysteine metabolism in vascular function and arteriosclerosis. Abnormal metabolism of homocysteine in malignant cells can lead to oxidative stress and altered genetic expression, contributing to vascular diseases .
Platelet Aggregation Studies
Research has demonstrated that NHTR affects platelet aggregation differently than other forms of homocysteine. For example, while homocysteine thiolactone caused primary platelet aggregation at low concentrations, NHTR required higher concentrations for similar effects . This difference suggests that NHTR may have unique properties that could be leveraged in therapeutic contexts.
Compound | Concentration (µg/ml) | Effect on Platelet Aggregation |
---|---|---|
Homocysteine Thiolactone | 4 x 10^-8 to 10 | Yes |
This compound | 100 | Yes |
Synthesis and Purity
The synthesis of NHTR involves conjugating homocysteine thiolactone with retinoic acid using coupling agents such as EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This method ensures high yield and purity of the compound, addressing deficiencies found in previous synthesis methods .
Propriétés
Numéro CAS |
105918-76-1 |
---|---|
Formule moléculaire |
C24H33NO2S |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-3,7-dimethyl-N-(2-oxothiolan-3-yl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C24H33NO2S/c1-17(11-12-20-19(3)10-7-14-24(20,4)5)8-6-9-18(2)16-22(26)25-21-13-15-28-23(21)27/h6,8-9,11-12,16,21H,7,10,13-15H2,1-5H3,(H,25,26)/b9-6+,12-11+,17-8+,18-16+ |
Clé InChI |
ZFLMWSDRGYCDJF-LYKFAKFTSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2CCSC2=O)C)C |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2CCSC2=O)/C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2CCSC2=O)C)C |
Synonymes |
N-homocysteine thiolactonyl retinamide NHCTR thioretinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.